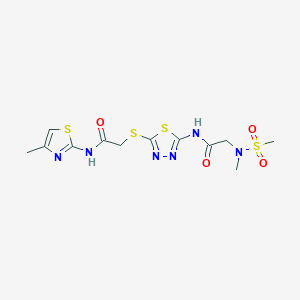
2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H16N6O4S4 and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research.
Chemical Structure
The IUPAC name of the compound reflects its intricate structure:
Biological Activity Overview
Research has indicated that derivatives of thiadiazole and thiazole exhibit a range of biological activities. The following subsections detail the specific activities associated with this compound.
Antimicrobial Activity
Studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety possess significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with substitutions at the C-5 position of the thiadiazole ring displayed moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Thiadiazole Derivative 1 | 32.6 | Higher than Itraconazole (47.5) |
| Thiadiazole Derivative 2 | 62.5 | Active against S. aureus |
Antiparasitic Activity
The compound's structural characteristics suggest potential efficacy against parasitic infections. Thiadiazole derivatives have been recognized for their ability to inhibit Leishmania species and malaria parasites:
- Leishmaniasis : Thiadiazole derivatives have shown promising results in inhibiting Leishmania growth, indicating their potential as therapeutic agents .
Case Studies
Several studies provide insights into the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study highlighted the synthesis of various 1,3,4-thiadiazole derivatives which were tested against multiple bacterial strains. The results indicated that certain derivatives had significant zones of inhibition, suggesting their potential as new antibacterial agents .
- Antiparasitic Properties : Research focused on the synthesis and evaluation of thiazole-based compounds revealed their effectiveness against malaria parasites, further supporting the therapeutic potential of thiadiazole-containing structures .
The biological activity of these compounds is often attributed to their ability to interfere with microbial cell functions. The presence of sulfur-containing groups is believed to enhance interaction with biological targets, potentially disrupting metabolic pathways in pathogens.
Propriétés
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4S4/c1-7-5-23-10(13-7)15-9(20)6-24-12-17-16-11(25-12)14-8(19)4-18(2)26(3,21)22/h5H,4,6H2,1-3H3,(H,13,15,20)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYSORQPLFQDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













